

An In-depth Technical Guide to Heptyl Acetoacetate: Chemical Properties and Structure

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Compound of Interest

Compound Name: Heptyl acetoacetate

Cat. No.: B1266076

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Abstract

Heptyl acetoacetate (heptyl 3-oxobutanoate) is a β -keto ester recognized for its utility as a versatile intermediate in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, structural characteristics, and detailed hypothetical experimental protocols for its synthesis and purification. Spectroscopic data are summarized and interpreted to facilitate its identification and characterization in a laboratory setting.

Chemical Structure and Identification

Heptyl acetoacetate possesses a linear seven-carbon alkyl chain (heptyl) attached to an acetoacetate group. The acetoacetate moiety is characterized by a ketone functional group at the β -position relative to the ester carbonyl.

Molecular Formula: $C_{11}H_{20}O_3$

Molecular Weight: 200.28 g/mol

SMILES: CCCCCCCCOC(=O)CC(=O)C[\[1\]](#)

InChI: InChI=1S/C11H20O3/c1-3-4-5-6-7-8-14-11(13)9-10(2)12/h3-9H2,1-2H3[\[1\]](#)

CAS Number: 42598-96-9[2]

Caption: Chemical structure of **heptyl acetoacetate**.

Physicochemical Properties

A summary of the key physical and chemical properties of **heptyl acetoacetate** is provided in the table below.

Property	Value	Reference
Appearance	Colorless clear liquid (est.)	[2]
Boiling Point	245.00 to 247.00 °C @ 760.00 mm Hg	[2]
Flash Point	209.00 °F (98.33 °C)	[2]
Density	0.95 g/cm ³	[3]
Vapor Pressure	0.028000 mmHg @ 25.00 °C (est.)	[2]
logP (o/w)	2.915 (est.)	[2]
Solubility	Soluble in alcohol; water, 520.3 mg/L @ 25 °C (est.)	

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **heptyl acetoacetate**, which are crucial for its identification and structural elucidation.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.1	t	2H	-O-CH ₂ -
~3.4	s	2H	-CO-CH ₂ -CO-
~2.2	s	3H	-CO-CH ₃
~1.6	m	2H	-O-CH ₂ -CH ₂ -
~1.3	m	8H	-(CH ₂) ₄ -
~0.9	t	3H	-CH ₃

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~201	C=O (ketone)
~167	C=O (ester)
~65	-O-CH ₂ -
~50	-CO-CH ₂ -CO-
~32, 29, 26, 23	-(CH ₂) ₅ -
~30	-CO-CH ₃
~14	-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H stretch (aliphatic)
~1745	Strong	C=O stretch (ester)
~1720	Strong	C=O stretch (ketone)
~1465	Medium	C-H bend (methylene)
~1360	Medium	C-H bend (methyl)
~1160	Strong	C-O stretch (ester)

Mass Spectrometry

m/z	Relative Intensity	Assignment
200	[M] ⁺	Molecular ion
157	[M - C ₃ H ₃ O] ⁺	
115	[M - C ₅ H ₁₁ O] ⁺	
101	[C ₅ H ₉ O ₂] ⁺	
85	[C ₄ H ₅ O ₂] ⁺	
43	[C ₂ H ₃ O] ⁺ (acetyl group)	

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis and purification of **heptyl acetoacetate**. These are based on established chemical reactions, namely the Claisen condensation and transesterification.

Synthesis via Claisen-type Condensation

This protocol describes a plausible synthesis route starting from heptyl acetate and ethyl acetate.

Materials:

- Heptyl acetate
- Ethyl acetate
- Sodium ethoxide (NaOEt)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether or THF.

- **Addition of Reactants:** A solution of heptyl acetate (1 equivalent) and ethyl acetate (1.5 equivalents) in the chosen anhydrous solvent is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
- **Reaction:** After the addition is complete, the reaction mixture is gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated.
- **Washing:** The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.



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Caption: Workflow for the synthesis of **heptyl acetoacetate** via Claisen-type condensation.

Synthesis via Transesterification

This protocol outlines a plausible synthesis of **heptyl acetoacetate** from ethyl acetoacetate and heptanol.

Materials:

- Ethyl acetoacetate
- Heptanol
- p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

- Toluene
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** A round-bottom flask is charged with ethyl acetoacetate (1 equivalent), heptanol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents), and toluene. The flask is equipped with a Dean-Stark apparatus and a reflux condenser.
- **Reaction:** The mixture is heated to reflux. The azeotropic removal of ethanol and water in the Dean-Stark trap drives the reaction to completion. The reaction progress is monitored by observing the amount of distillate collected and/or by TLC.

- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst.
- **Washing:** The organic layer is then washed with water and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the toluene is removed under reduced pressure.

Purification

The crude **heptyl acetoacetate** obtained from either synthesis can be purified by vacuum distillation.

Procedure:

- The crude product is transferred to a distillation flask.
- The apparatus is set up for vacuum distillation.
- The pressure is slowly reduced to the desired level.
- The flask is heated, and the fraction corresponding to the boiling point of **heptyl acetoacetate** at the given pressure is collected.

Safety and Handling

Heptyl acetoacetate should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from heat, sparks, and open flames. In case of skin or eye contact, flush with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Heptyl acetoacetate is a valuable synthetic intermediate with well-defined chemical and physical properties. The information and protocols provided in this guide are intended to support researchers and scientists in the synthesis, purification, and characterization of this compound for its application in organic synthesis and drug development.

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References

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